
(3Z)-2-(4-methoxybenzyl)-3-(4-methoxybenzylidene)butanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NK372135A is a dinitrile that is butanedinitrile substituted by 4-methoxybenzyl and 4-methoxybenzylidene groups at positions 2 and 3 respectively. Isolated from the culture broth of the fungus Neosartorya fischeri, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a monomethoxybenzene and a dinitrile.
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been used in the synthesis of N,N'-bis(2-hydroxy-3-methoxybenzylidene)-1,3-diaminopropane dimeric lanthanide complexes, which are interesting for their unique dimeric topology and magnetic properties (Wang et al., 2010).
- It serves as a building block in the large-scale synthesis of chiral compounds for natural product synthesis (Horita et al., 1994).
Catalytic and Biological Applications
- This compound contributes to the synthesis of Schiff base ligands used in manganese(III) complexes, which show promise as peroxidase mimics in the H2O2-mediated reaction (Bermejo et al., 2017).
- Some derivatives have shown potential antimicrobial activity, highlighting their relevance in pharmaceutical research (Maheta et al., 2012).
Structural and Electronic Applications
- The compound is used in the synthesis of various organic materials, contributing to the study of hydrogen-bonded chains and aggregates in certain molecular structures (Abonía et al., 2007).
- It plays a role in developing novel chemosensors with applications in sensing specific metal ions, which is crucial in environmental and analytical chemistry (Roy et al., 2019).
特性
製品名 |
(3Z)-2-(4-methoxybenzyl)-3-(4-methoxybenzylidene)butanedinitrile |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
(3Z)-2-[(4-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C20H18N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-11,18H,12H2,1-2H3/b17-11+ |
InChIキー |
QUPRNMGEDWRDBX-GZTJUZNOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CC(C#N)/C(=C/C2=CC=C(C=C2)OC)/C#N |
正規SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=CC2=CC=C(C=C2)OC)C#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
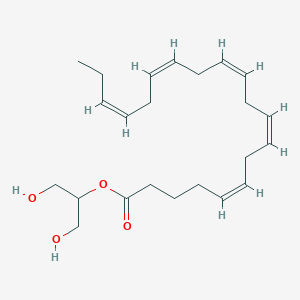
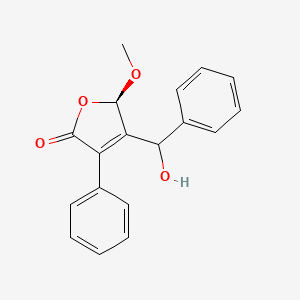
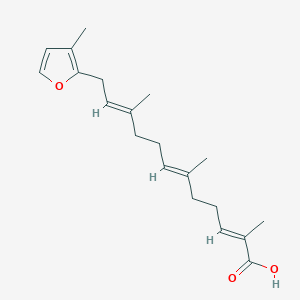
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)
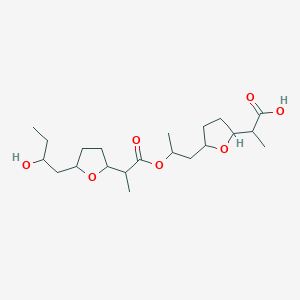
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)

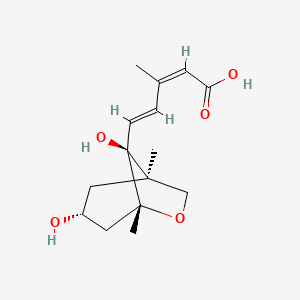
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)

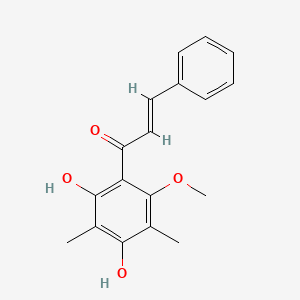
![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)